molecular formula C18H25N5O3S B2899324 N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline CAS No. 2034245-13-9

N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline

Cat. No.: B2899324
CAS No.: 2034245-13-9
M. Wt: 391.49
InChI Key: LEHNNFVDHYQPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline is a synthetic small molecule with the molecular formula C18H25N5O3S and a molecular weight of 391.49 g/mol . This compound features a complex structure integrating a 1,4-diazepane ring core, which is functionalized with both a 1-methyl-1H-pyrazole-4-sulfonyl group and an N,N-dimethylaniline carboxamide moiety . Its structure is characterized by key identifiers including the CAS Number 2034245-13-9, InChIKey LEHNNFVDHYQPOI-UHFFFAOYSA-N, and the SMILES string S(C1C=NN(C)C=1)(N1CCN(C(C2C=CC=C(C=2)N(C)C)=O)CCC1)(=O)=O . Computed properties include a topological polar surface area of 87.1 Ų and an XLogP3 value of 0.8, which can be useful for researchers in early-stage pharmacokinetic modeling . Compounds containing pyrazole and sulfonamide functional groups, like this one, are known to be of significant interest in medicinal chemistry and drug discovery for their broad biological activities . Sulfonamide derivatives, in particular, have been investigated as modulators of various biological targets and for the treatment of metabolic disorders . Similarly, pyrazole derivatives constitute an important class in pharmaceutical research, forming the core framework of many pharmacologically active agents . Researchers can utilize this chemical as a key intermediate or as a building block in the synthesis of more complex molecules, or as a starting point for biological screening in various assay systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-19-21(3)14-17/h4,6-7,12-14H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHNNFVDHYQPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the pyrazole and aniline groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing partial motifs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source (Evidence ID)
N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline C₂₀H₂₆N₄O₃S ~402.5 Aniline, diazepane, sulfonyl, pyrazole Target Compound
3-(1-methyl-1H-pyrazol-4-yl)aniline C₁₀H₁₁N₃ 173.2 Aniline, pyrazole
2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline C₁₃H₁₉N₃O 245.3 Aniline, diazepane, carbonyl
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₄H₂₁ClN₄ 280.8 Benzylamine, pyrazole, dimethylamino
N,N-dimethyl-3-[(piperidin-3-yl)methyl]aniline C₁₄H₂₂N₂ 218.3 Aniline, piperidine

Key Structural and Functional Differences

Pyrazole-Sulfonyl-Diazepane Motif: The target compound uniquely combines a pyrazole-sulfonyl group with a diazepane ring, absent in simpler analogs like 3-(1-methyl-1H-pyrazol-4-yl)aniline . This sulfonyl linkage may improve metabolic stability compared to non-sulfonated pyrazole derivatives.

Diazepane vs. Piperidine Rings :

  • The seven-membered diazepane in the target compound offers greater conformational flexibility than the six-membered piperidine in N,N-dimethyl-3-[(piperidin-3-yl)methyl]aniline . This flexibility could influence binding to targets with larger active sites.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonation, coupling, and carbonyl activation. Key steps may include:

  • Sulfonation : Introducing the sulfonyl group to the pyrazole moiety under controlled acidic/basic conditions (e.g., using H₂SO₄ or chlorosulfonic acid) .
  • Coupling : Amide bond formation between the diazepane-carbonyl and aniline groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity yields (>95%) .

Q. Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC .
  • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonating agent) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for dimethylamine protons (δ ~2.8–3.2 ppm), pyrazole aromatic protons (δ ~7.2–7.8 ppm), and diazepane methylene signals (δ ~3.5–4.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at δ ~165–175 ppm and sulfonyl (SO₂) carbon at δ ~110–120 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what are common contaminants to monitor?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity. Common contaminants include unreacted sulfonyl precursors or dimerized byproducts .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.2%, H: 6.5%, N: 14.8%) .
  • Melting Point : A sharp range (e.g., 145–147°C) confirms crystallinity and purity .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Partial charge distribution on the sulfonyl group to assess hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability .

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How does the sulfonyl group in this compound influence its biological interactions, and what assays are recommended for evaluating its pharmacological potential?

Methodological Answer:

  • Mechanistic Insight : The sulfonyl group enhances solubility and may interact with ATP-binding pockets in kinases or proteases .
  • Assays :
    • Enzyme Inhibition : Test against serine hydrolases or tyrosine kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .
    • Toxicity Screening : MTT assay in HEK293 or HepG2 cells to determine IC₅₀ values .

Q. What strategies can resolve contradictions in reported reactivity data for similar sulfonamide-diazepane hybrids?

Methodological Answer:

  • Controlled Replication : Repeat reactions under identical conditions (solvent, temperature, catalyst) to verify reproducibility .
  • Advanced Analytics :
    • X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the diazepane ring) .
    • Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates under varying pH or temperatures .
  • Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (CCDC) to identify trends .

Q. How can researchers design derivatives of this compound to improve binding affinity for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify the pyrazole substituents (e.g., replace methyl with trifluoromethyl for enhanced lipophilicity) .
    • Introduce bioisosteres (e.g., replace sulfonyl with sulfonamide) to optimize hydrogen bonding .
  • Synthetic Routes :
    • Use Suzuki-Miyaura coupling to diversify the aniline moiety .
    • Employ click chemistry (CuAAC) to append triazole rings for π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.